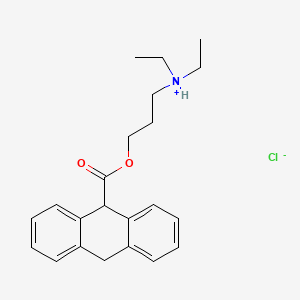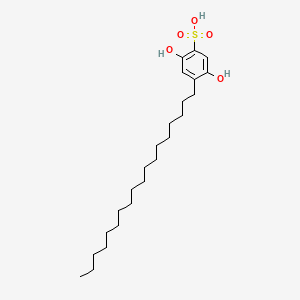
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride is a complex organic compound with the molecular formula C34H30Cl2N6O2 . This compound is known for its unique structure, which includes an acridinium core, amino groups, and pyridinium moieties. It has significant applications in various scientific fields due to its chemical properties.
Preparation Methods
The synthesis of Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other acridinium derivatives and pyridinium-based molecules, which may have different applications and reactivity profiles .
Properties
CAS No. |
68772-47-4 |
|---|---|
Molecular Formula |
C34H30Cl2N6O2 |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
4-[(2-amino-10-methylacridin-10-ium-9-yl)amino]-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;dichloride |
InChI |
InChI=1S/C34H28N6O2.2ClH/c1-39-19-5-6-27(21-39)38-34(42)23-11-16-26(17-12-23)37-33(41)22-9-14-25(15-10-22)36-32-28-7-3-4-8-30(28)40(2)31-18-13-24(35)20-29(31)32;;/h3-21H,35H2,1-2H3,(H-,37,38,41,42);2*1H |
InChI Key |
NYJJPMLLUPYYCI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C6=CC=CC=C64)C)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


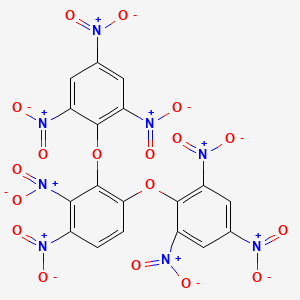

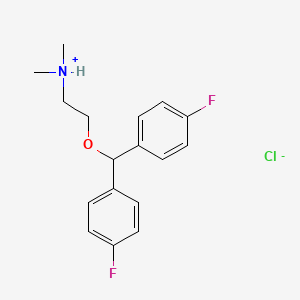


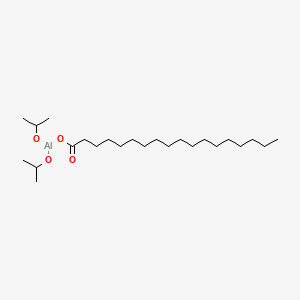
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

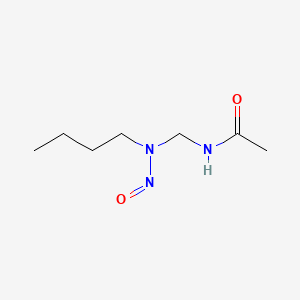
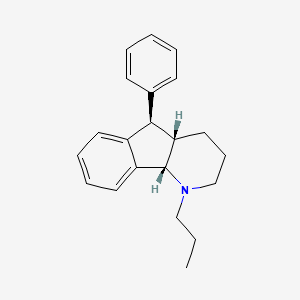
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
